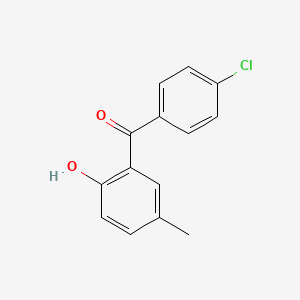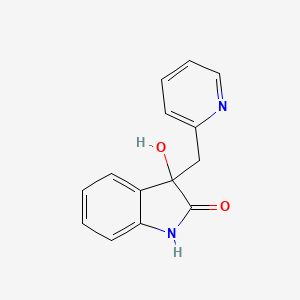
3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone
Vue d'ensemble
Description
3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment and research.
Mécanisme D'action
3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone in lab experiments is its selectivity for EGFR, which allows for more specific targeting of this receptor compared to other inhibitors. However, one limitation is that 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone may not be effective against all types of cancer cells, as some cells may have mutations or alterations in the EGFR pathway that make them resistant to EGFR inhibition.
Orientations Futures
1. Combination therapy: 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone could be used in combination with other cancer drugs to enhance their efficacy and reduce the risk of drug resistance.
2. Development of new EGFR inhibitors: Further research could lead to the development of new EGFR inhibitors that are more potent and selective than 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone.
3. Personalized medicine: 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone could be used in combination with other biomarkers to develop personalized treatment plans for cancer patients based on their individual genetic profiles.
4. Investigating the role of EGFR in other diseases: 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone could be used to study the role of EGFR in other diseases, such as Alzheimer's disease and diabetes.
In conclusion, 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone is a small molecule inhibitor that selectively targets EGFR and has shown promise in cancer research and treatment. Further research is needed to fully understand its mechanisms of action and potential applications in other diseases.
Applications De Recherche Scientifique
3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone has been widely used in scientific research to investigate the role of EGFR in various biological processes, including cell proliferation, differentiation, and survival. It has also been used to study the mechanisms of EGFR signaling and the effects of EGFR inhibition on cancer cells.
Propriétés
IUPAC Name |
3-hydroxy-3-(pyridin-2-ylmethyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-14(18,9-10-5-3-4-8-15-10)11-6-1-2-7-12(11)16-13/h1-8,18H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKGBFMNFGPGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone | |
CAS RN |
6299-00-9 | |
| Record name | 2-Indolinone, 3-hydroxy-3-(2-pyridylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC42448 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ALPHA-(3-HYDROXY-2-OXO-3-INDOLINYL)-2-METHYLPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



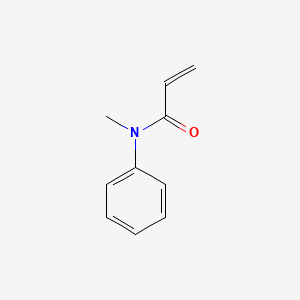
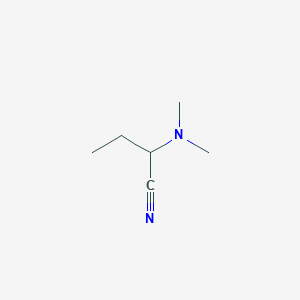



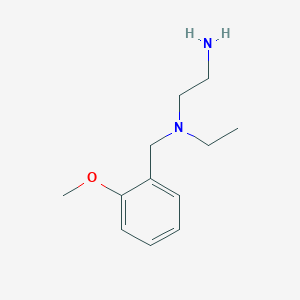
![[3,4'-Bipyridin]-6(1H)-one](/img/structure/B3055011.png)

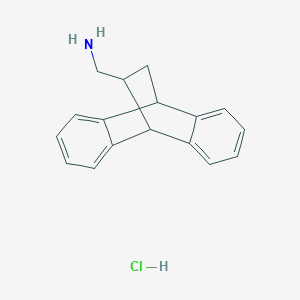
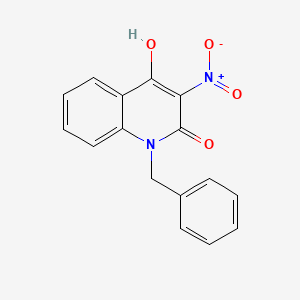
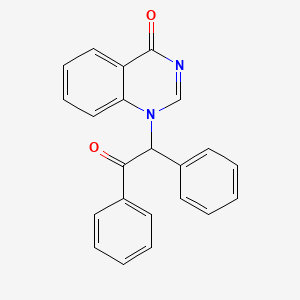
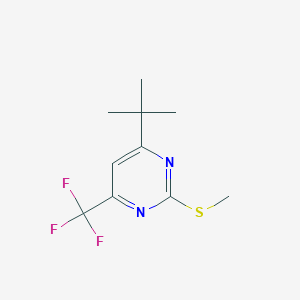
![1-[Phenyl(piperidino)methyl]-2-naphthol](/img/structure/B3055021.png)
